

Application Note: High-Throughput Analysis of Endothall using Liquid Chromatography-Tandem Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

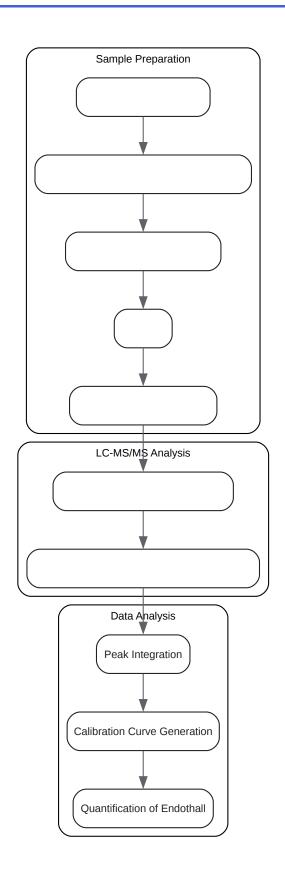
This application note details a robust and sensitive method for the quantification of **Endothall** in biological and environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol is particularly relevant for pharmacokinetic studies, as well as for monitoring its presence in environmental samples. The method utilizes solid-phase extraction for sample clean-up and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

Introduction

Endothall is a versatile organic compound used as a herbicide for both terrestrial and aquatic applications.[1][2] In the context of drug development, **Endothall** is also the active metabolite of LB-100, a protein phosphatase 2A (PP2A) inhibitor with potential as an anticancer agent.[3] [4][5] Therefore, a reliable and high-throughput analytical method is crucial for evaluating its pharmacokinetics and for environmental monitoring.[1][3] This document provides a detailed protocol for the analysis of **Endothall** by LC-MS/MS, offering high sensitivity and specificity.

Experimental Workflow





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Caption: Experimental workflow for **Endothall** analysis by LC-MS/MS.



Quantitative Data Summary

Table 1: Mass Spectrometry Parameters for Endothall

Analysis

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Parameter	Setting for Human Plasma Analysis[3]	Setting for Water Analysis[6]
Ionization Mode	Positive Electrospray Ionization (ESI+)	Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z)	169.1 ([M-H ₂ O+H] ⁺)	185 ([M-H] ⁻)
Product Ion (m/z) - Quantifier	123.1	141 ([M-H-CO ₂] ⁻)
Product Ion (m/z) - Qualifier	Not specified	123 ([M-H-CO ₂ -H ₂ O] ⁻)
Internal Standard	Endothall-d6	Glutaric acid-d6
IS Precursor Ion (m/z)	175.1	Not specified
IS Product Ion (m/z)	147.1	Not specified

Table 2: Method Performance Characteristics

Parameter	Human Plasma[3][4][5]	Water[6]
Linearity Range	2.5 - 500 ng/mL	1 - 1000 ppb
Correlation Coefficient (r²)	> 0.99 (Implied)	0.9996
Lower Limit of Quantification (LLOQ)	2.5 ng/mL	1 ppb
Method Detection Limit (MDL)	Not specified	0.56 ppb
Intra-assay Precision (%RSD)	≤ 11%	3.63% at 5 ppb
Inter-assay Precision (%RSD)	≤ 11%	Not specified
Accuracy	Within ±11%	97.8% at 5 ppb
Recovery	86.7%	Not specified
<u> </u>		



Experimental Protocols Materials and Reagents

- · Endothall certified standard
- Endothall-d6 (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium Carbonate
- Sodium Hydroxide
- Formic Acid
- · Deionized Water
- Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MAX)
- Human Plasma or Water Samples

Sample Preparation (Human Plasma)[3]

- Sample Pre-treatment: To 100 μL of human plasma, add a known concentration of the internal standard, Endothall-d6.
- Alkalinization: Add 1 mL of 10 mM NaOH and vortex for 2 minutes.
- Solid-Phase Extraction (SPE):
 - Condition an Oasis MAX SPE cartridge with 0.5 mL of methanol, followed by 0.5 mL of 10 mM NaOH, and then 0.5 mL of water.
 - Load the sample mixture onto the conditioned SPE cartridge.



- Wash the cartridge with 1 mL of water, followed by 1 mL of 30% methanol, and then 1 mL of methanol.
- Elute the analytes with 0.4 mL of 1% (w/v) ammonium carbonate in methanol.
- Dry Down and Reconstitution: Dry the eluate under a stream of nitrogen at 25°C.
 Reconstitute the residue in 100 μL of the initial mobile phase.

Sample Preparation (Water)[6]

For water samples, filtration may be required if particulates are present. For samples with high salt content, a 1:10 dilution with deionized water is recommended. Samples can then be directly injected after spiking with an internal standard.[6]

Liquid Chromatography Conditions

For Human Plasma Analysis:[3]

- LC System: Prominence HPLC system or equivalent
- Column: Hypercarb[™], 75°C
- Mobile Phase A: 5 mM Ammonium Carbonate in water
- Mobile Phase B: 30:70 (v/v) 100 mM Ammonium Carbonate: Acetonitrile
- Flow Rate: 0.5 mL/min
- Gradient:
 - o 0-1.0 min: 2% to 20% B
 - 1.0-3.0 min: 20% to 95% B
 - 3.0-4.0 min: Hold at 95% B
 - 4.0-4.1 min: 95% to 2% B
 - 4.1-6.0 min: Hold at 2% B



Injection Volume: 5 μL

For Water Analysis:

• Column: Symmetry Shield RP8, 2.1 x 100 mm, 3.5 μm

Mobile Phase: 5% Acetonitrile in 1% formic acid/water

Flow Rate: 200 μL/min

Injection Volume: 75 μL

Mass Spectrometry Conditions[3]

Mass Spectrometer: AB SCIEX QTRAP® 5500 system or equivalent

Ionization Source: Electrospray Ionization (ESI)

Ionization Voltage: 4500 V (Positive Mode)

Source Temperature: 700°C

Curtain Gas: 30

Collision Gas: Medium

• Sheath Gas: 60

Desolvation Gas: 60

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Analysis and Quantification

Quantification is performed by generating a calibration curve by plotting the peak area ratio of **Endothall** to the internal standard against the concentration of the calibration standards. The concentration of **Endothall** in the samples is then determined from this calibration curve.

Conclusion







The LC-MS/MS method described provides a highly sensitive, selective, and robust approach for the quantification of **Endothall** in both human plasma and water samples. The detailed protocol and performance characteristics demonstrate its suitability for a wide range of applications, from clinical pharmacokinetics to environmental monitoring. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

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